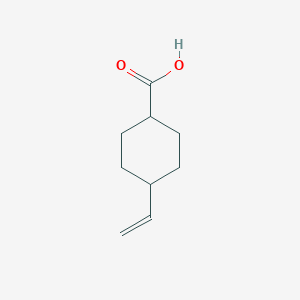

4-Ethenylcyclohexane-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethenylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-7-3-5-8(6-4-7)9(10)11/h2,7-8H,1,3-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONXUVXMHVOCEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594910 | |

| Record name | 4-Ethenylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189044-30-2 | |

| Record name | 4-Ethenylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethenylcyclohexane 1 Carboxylic Acid

Direct Synthesis Approaches

Direct synthesis approaches focus on the formation or modification of functional groups on a pre-existing cyclohexyl framework. These methods include the oxidation of suitable precursors and the direct introduction of a carboxyl group.

Oxidation Pathways for Precursors

The synthesis of carboxylic acids through the oxidation of primary alcohols or aldehydes is a fundamental transformation in organic chemistry. youtube.com For the synthesis of 4-ethenylcyclohexane-1-carboxylic acid, this strategy involves the oxidation of precursors such as 4-ethenylcyclohexanemethanol or 4-ethenylcyclohexanecarbaldehyde. A variety of oxidizing agents can be employed for these transformations.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium (VI) reagents can effectively convert primary alcohols to carboxylic acids. youtube.com The oxidation of alkenes can also lead to carboxylic acids through oxidative cleavage, for instance, using hot alkaline KMnO₄ or ozonolysis followed by an oxidative workup. libretexts.orgorganic-chemistry.org A one-pot ozonolysis-oxidation process, where ozonolysis is conducted in an aqueous organic solvent followed by the addition of sodium chlorite, can convert alkenes into carboxylic acids with high purity and yield. organic-chemistry.org

The oxidation of aldehydes to carboxylic acids can be accomplished with the same strong oxidants or with milder reagents. youtube.com The choice of oxidant is crucial to avoid unwanted side reactions, particularly the oxidation of the ethenyl (vinyl) group.

Table 1: Oxidation Reactions for Carboxylic Acid Synthesis

| Precursor Type | Reagent(s) | Product |

|---|---|---|

| Primary Alcohol | KMnO₄, Cr(VI) | Carboxylic Acid |

| Alkene | 1. O₃; 2. Oxidative Workup | Carboxylic Acid(s) |

| Alkene | Hot alkaline KMnO₄ | Carboxylic Acid(s) |

Carboxylation Reactions

Carboxylation via Grignard reagents is a classic and versatile method for forming carbon-carbon bonds and synthesizing carboxylic acids. tamu.edumasterorganicchemistry.com This process involves the reaction of an organomagnesium halide (Grignard reagent) with carbon dioxide (dry ice), followed by an acidic workup to yield the carboxylic acid. libretexts.orgyoutube.com

For the synthesis of this compound, the corresponding Grignard reagent, 4-ethenylcyclohexylmagnesium halide, would be required. This reagent is prepared by reacting a 4-ethenylcyclohexyl halide with magnesium metal in an anhydrous ether solvent. leah4sci.com The carbon atom bonded to magnesium is strongly nucleophilic and attacks the electrophilic carbon of CO₂. libretexts.orgtamu.edu The subsequent protonation of the resulting magnesium carboxylate salt with a strong aqueous acid furnishes the final carboxylic acid. libretexts.orgyoutube.com A key advantage of this method is that it extends the carbon chain by one carbon. youtube.com It is critical to perform the reaction under anhydrous conditions, as Grignard reagents are strong bases and will be destroyed by protic solvents like water. youtube.comleah4sci.com

Reaction Scheme for Grignard Carboxylation:

Grignard Reagent Formation: R-X + Mg → R-MgX (where R = 4-ethenylcyclohexyl)

Carboxylation: R-MgX + CO₂ → R-COOMgX

Protonation: R-COOMgX + H₃O⁺ → R-COOH + Mg(OH)X

Cycloaddition Strategies

Cycloaddition reactions are powerful tools for the construction of cyclic systems. These reactions form a new ring by combining two or more π-electron systems. libretexts.org

Diels-Alder and Related Processes

The Diels-Alder reaction, a [4+2] cycloaddition, is one of the most effective methods for synthesizing six-membered rings. numberanalytics.commasterorganicchemistry.com It involves the reaction of a conjugated diene (a 4π-electron system) with a dienophile (a 2π-electron system). khanacademy.orgyoutube.com The core structure of this compound, 4-vinylcyclohexene, can be readily formed through the dimerization of 1,3-butadiene (B125203), where one molecule acts as the diene and the other as the dienophile.

To install the carboxylic acid functionality, a dienophile containing a masked or direct carboxyl group is necessary. For example, reacting 1,3-butadiene with a dienophile like acrylic acid or its esters would lead to a cyclohexene (B86901) ring with the desired substituent at the 1-position. The reaction is highly stereospecific, and its rate is enhanced when the dienophile has electron-withdrawing groups and the diene has electron-donating groups. khanacademy.orglibretexts.org The reaction requires the diene to be in the s-cis conformation to form a stable cyclohexene product. masterorganicchemistry.comlibretexts.org The Diels-Alder reaction has been a cornerstone in the total synthesis of complex natural products due to its ability to create molecular complexity and control stereochemistry. ic.ac.uk

Table 2: Example Diels-Alder Reaction Components

| Diene | Dienophile | Product Precursor |

|---|---|---|

| 1,3-Butadiene | Acrylic Acid | 4-Cyclohexene-1-carboxylic acid |

| 1,3-Butadiene | Maleic Anhydride (B1165640) | 4-Cyclohexene-cis-1,2-dicarboxylic anhydride cerritos.edu |

Formal Cycloaddition Reactions

Formal cycloadditions are reactions that are not concerted but proceed in a stepwise manner to yield a product that appears to be from a cycloaddition. These reactions expand the scope of ring formation beyond concerted pericyclic processes. Examples include [4+3], [4+1], and stepwise [2+2] cycloadditions. numberanalytics.comillinois.edu

A [4+3] cycloaddition, for instance, combines a four-carbon (4π) system with a three-atom (2π) allyl cation component to form a seven-membered ring. illinois.edu While not directly applicable to the six-membered ring of the target molecule, the principles of stepwise bond formation can be envisioned in alternative synthetic designs. For example, a formal [4+2] cycloaddition could proceed through a sequential Michael addition and aldol (B89426) condensation to construct the ring system. researchgate.net Gold-catalyzed formal [4+1] cycloadditions have also been developed, reacting dienes with carbene precursors. researchgate.net These stepwise ionic or radical pathways offer alternative retrosynthetic disconnections for complex cyclic targets.

Hydrogenation and Dehydrogenation in Ring Formation

Controlling the degree of saturation in the cyclohexyl ring is a key synthetic strategy. This can be achieved through either hydrogenation of an aromatic precursor or dehydrogenation of a saturated analog.

Catalytic hydrogenation is a widely used industrial process for converting aromatic compounds (arenes) into cyclohexanes. youtube.comgoogle.com For the synthesis of this compound, a potential route involves the hydrogenation of a substituted benzoic acid derivative. Catalysts based on rhodium, ruthenium, platinum, and palladium are highly effective for arene hydrogenation. youtube.com The reaction typically requires high pressures of hydrogen gas. This approach would yield a saturated cyclohexane (B81311) ring, necessitating a subsequent step to introduce the ethenyl group. For example, hydrogenation of 4-ethylbenzoic acid would produce 4-ethylcyclohexane-1-carboxylic acid, which would then need to undergo a dehydrogenation step to form the vinyl group. The hydrogenation of carboxylic acids themselves to other oxygenates is also a known process. google.com

Conversely, dehydrogenation can be used to introduce unsaturation. For example, the acid-catalyzed dehydration of an alcohol is a common method to synthesize an alkene. umass.eduumass.eduathabascau.capitt.edusserc.org.uk In the context of the target molecule, if one were to start with 4-(1-hydroxyethyl)cyclohexane-1-carboxylic acid, a dehydration reaction could form the desired ethenyl group. Dehydrogenation can also refer to the removal of hydrogen from the ring itself, for example, to convert a cyclohexane into a cyclohexene or a benzene (B151609) ring, often using metal catalysts at elevated temperatures. google.comgoogle.com

Table 3: Hydrogenation and Dehydrogenation Catalysts

| Reaction Type | Substrate | Catalyst(s) | Product Type |

|---|---|---|---|

| Hydrogenation | Arene | Rh, Ru, Pt, Pd, Ni youtube.comgoogle.com | Cyclohexane |

| Dehydrogenation | Alcohol | H₃PO₄, H₂SO₄ umass.eduathabascau.ca | Alkene |

Stereochemical Control in the Synthesis of this compound Isomers

The spatial arrangement of the ethenyl and carboxylic acid groups on the cyclohexane ring is a critical aspect of the synthesis of this compound. The desired isomer, often the trans-conformation for specific applications, requires carefully designed synthetic strategies to control the stereochemical outcome.

Regioselective Synthesis

The regioselectivity in the synthesis of this compound is primarily established during the formation of the cyclohexene ring, often via a Diels-Alder reaction. The reaction between a diene and a dienophile must be controlled to ensure the formation of the desired constitutional isomer. For instance, the reaction of 1,3-butadiene with an acrylic acid derivative will yield a cyclohexene with the carboxyl group at a specific position. The regioselectivity is governed by the electronic properties of the substituents on both the diene and the dienophile. masterorganicchemistry.comchemtube3d.com

In the case of substituted dienes and dienophiles, the "ortho" and "para" products are generally favored over the "meta" product. masterorganicchemistry.com The precise ratio of these products is influenced by factors such as the nature of the substituents and the reaction conditions. For the synthesis of this compound, a common approach involves the Diels-Alder reaction of a 1-substituted butadiene with a dienophile, which tends to yield the "1,2" or "ortho" adduct. masterorganicchemistry.com

Computational studies, such as those using Density Functional Theory (DFT), can predict the regioselectivity by analyzing the frontier molecular orbitals (HOMO and LUMO) of the reactants. chemtube3d.comnih.gov These analyses help in understanding the preferred orientation of the diene and dienophile during the cycloaddition, leading to the major regioisomer. nih.gov

Stereoselective Synthesis

Achieving the desired stereochemistry (cis or trans) in this compound is a significant challenge. The Diels-Alder reaction is inherently stereospecific, meaning the stereochemistry of the dienophile is retained in the product. wolfram.com For example, a trans-dienophile will lead to a trans-substituted cyclohexene ring.

However, the initial Diels-Alder product is a cyclohexene derivative, which then needs to be converted to the final saturated cyclohexane ring. This is typically achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions for the hydrogenation of the cyclohexene double bond can influence the final stereochemistry.

Furthermore, if a mixture of cis and trans isomers is obtained, several methods can be employed for their separation or for the isomerization of the undesired isomer into the desired one.

Isomerization: The conversion of the thermodynamically less stable cis-isomer to the more stable trans-isomer can be achieved under certain conditions. For related 4-substituted cyclohexanecarboxylic acids, methods involving treatment with a base in an organic solvent have been reported to effect this isomerization. google.com Another approach involves heating with hydrogen chloride or specific sulfonic acids. wmich.edu Biocatalytic methods using transaminases have also been shown to dynamically isomerize cis-amines to their trans-counterparts, a principle that could potentially be adapted for carboxylic acids. nih.gov

Separation of Isomers: If a mixture of cis and trans isomers is formed, they can often be separated based on their different physical properties. Techniques like fractional crystallization are commonly used, exploiting the differential solubility of the isomers in a particular solvent. google.com Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), can also be effective for separating cis and trans isomers of cyclohexane derivatives. researchgate.net

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

| Synthetic Approach | Key Reactions | Advantages | Disadvantages | Reported Yields/Selectivity |

| Diels-Alder followed by Hydrogenation | Diels-Alder cycloaddition, Catalytic Hydrogenation | Good control over initial regiochemistry and stereochemistry from the dienophile. wolfram.com | May produce a mixture of cis/trans isomers requiring further separation or isomerization. Hydrogenation of the ethenyl group can be a competing reaction. | Diels-Alder reactions can proceed in good yields. nih.gov Hydrogenation of aromatic dicarboxylic acids to cyclohexane dicarboxylic acids can achieve 100% selectivity with a 5% Pd/C catalyst. researchgate.net |

| Modification of Pre-existing Cyclohexane Ring | Functional group interconversions on a pre-formed cyclohexane scaffold. | Avoids the complexities of the Diels-Alder reaction. | Starting materials with the desired stereochemistry may be expensive or difficult to obtain. | The conversion of p-aminobenzoic acid to trans-4-amino-1-cyclohexanecarboxylic acid has been achieved with a trans ratio of over 75% in a one-pot process. google.com |

The Diels-Alder approach offers a powerful method for constructing the core cyclohexane ring with initial control over the substituent placement. cerritos.edu The subsequent hydrogenation step is crucial for obtaining the saturated ring and its stereochemical outcome is highly dependent on the catalyst and reaction conditions. For instance, hydrogenation of aromatic dicarboxylic acids to their cyclohexane counterparts has been shown to be highly selective using a palladium on carbon (Pd/C) catalyst. researchgate.net

Alternatively, starting with a pre-existing cyclohexane derivative and modifying the functional groups can be a viable strategy, especially if a specific isomer of the starting material is readily available. For example, methods for the stereoselective synthesis of trans-4-substituted cyclohexylamine (B46788) derivatives have been developed, which could potentially be adapted for the synthesis of the corresponding carboxylic acids. nih.gov

Ultimately, the most efficient and selective route will depend on the specific requirements of the final application, including the desired isomeric purity and the scalability of the process.

Chemical Reactivity and Transformative Chemistry of 4 Ethenylcyclohexane 1 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be converted into a variety of derivatives through nucleophilic acyl substitution and other processes. These transformations typically require activation of the carboxyl group, as the hydroxyl (-OH) is a poor leaving group.

Esterification Reactions and Derivatives of 4-Ethenylcyclohexane-1-carboxylic acid

One of the most fundamental reactions of carboxylic acids is their conversion to esters. The Fischer esterification is a common method where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or tosic acid. nih.govmasterorganicchemistry.com This is a reversible equilibrium-driven process, often facilitated by using the alcohol as the solvent to drive the reaction toward the ester product. nih.gov this compound can be converted into a diverse range of esters, with the ethenyl group remaining intact under these conditions.

The general reaction is as follows: this compound + R-OH ⇌ 4-Ethenylcyclohexyl-1-carboxylate + H₂O

| Alcohol (R-OH) | Resulting Ester Product Name | Ester Structure |

|---|---|---|

| Methanol | Methyl 4-ethenylcyclohexane-1-carboxylate | C=CC₁CCC(C(=O)OC)CC₁ |

| Ethanol | Ethyl 4-ethenylcyclohexane-1-carboxylate | C=CC₁CCC(C(=O)OCC)CC₁ |

| tert-Butanol | tert-Butyl 4-ethenylcyclohexane-1-carboxylate | C=CC₁CCC(C(=O)OC(C)(C)C)CC₁ |

Amidation Pathways

The formation of amides from carboxylic acids and amines is a critical transformation. The direct reaction between this compound and an amine is typically unfavorable as it results in a stable ammonium (B1175870) carboxylate salt from a simple acid-base reaction. byjus.com To facilitate the formation of the amide bond, the reaction often requires heating to dehydrate the salt or the use of specific coupling agents. byjus.com Modern methods employ reagents like titanium(IV) chloride (TiCl₄) which mediate the direct condensation of carboxylic acids and amines to provide the corresponding amides in good yields. nih.govmasterorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the amide. byjus.com

| Amine | Resulting Amide Product Name | Amide Structure |

|---|---|---|

| Ammonia (NH₃) | 4-Ethenylcyclohexane-1-carboxamide | C=CC₁CCC(C(=O)N)CC₁ |

| Methylamine (CH₃NH₂) | N-Methyl-4-ethenylcyclohexane-1-carboxamide | C=CC₁CCC(C(=O)NC)CC₁ |

| Aniline (C₆H₅NH₂) | N-Phenyl-4-ethenylcyclohexane-1-carboxamide | C=CC₁CCC(C(=O)Nc₂ccccc₂)CC₁ |

A new method for synthesizing primary amides involves treating carboxylic acids with ammonium chloride in the presence of peptide synthesis coupling agents. inrae.fr

Formation of Acid Halides and Anhydrides

To increase the electrophilicity of the carbonyl carbon, carboxylic acids are often converted into more reactive acid halides and anhydrides.

Acid Halides: this compound can be converted to its corresponding acid chloride, 4-ethenylcyclohexane-1-carbonyl chloride , by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. solubilityofthings.commdpi.comlibretexts.org This reaction proceeds by converting the hydroxyl group into a much better leaving group. mdpi.comlibretexts.org

Acid Anhydrides: Symmetrical acid anhydrides are typically formed by the dehydration of two equivalents of a carboxylic acid. khanacademy.org For this compound, this would yield 4-ethenylcyclohexane-1-carboxylic anhydride (B1165640) . This process can be achieved by heating the acid with a strong dehydrating agent. khanacademy.org Anhydrides are valuable acylating agents in their own right. solubilityofthings.com

| Target Derivative | Common Reagent(s) | Product Name |

|---|---|---|

| Acid Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | 4-Ethenylcyclohexane-1-carbonyl chloride |

| Symmetric Anhydride | Heat, Dehydrating agent (e.g., P₂O₅) | 4-Ethenylcyclohexane-1-carboxylic anhydride |

Decarbonylation and Decarboxylation Processes

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). While carboxylic acids with a β-carbonyl group undergo thermal decarboxylation readily, simple saturated acids like this compound are much more resistant to this process.

However, modern synthetic methods enable this transformation under milder conditions. Photoredox catalysis, for example, can achieve the hydrodecarboxylation of carboxylic acids. wikipedia.org This process involves the generation of a radical intermediate followed by the loss of CO₂. Applying such a method to this compound would result in the formation of vinylcyclohexane (B147605) . Another approach involves the cooperative action of a cobalt catalyst and a photoredox catalyst to convert carboxylic acids to olefins. libretexts.org Radical decarboxylation can also be achieved through electrochemical methods using N-hydroxyphthalimide (NHPI) esters.

Reduction Chemistry

The carboxylic acid functional group can be reduced to a primary alcohol. This transformation requires powerful reducing agents because the carboxyl group is relatively unreactive. Lithium aluminum hydride (LiAlH₄) is a common reagent used for this purpose, which will reduce this compound to (4-ethenylcyclohexyl)methanol . chegg.com The reaction is typically performed in a dry ether solvent, followed by an acidic workup. chegg.com Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chegg.com

More recent developments include catalytic methods for carboxylic acid reduction. Manganese(I)-catalyzed hydrosilylation, for instance, can reduce carboxylic acids to alcohols under milder conditions. google.com Other catalytic systems based on cobalt or titanium have also been developed for this purpose. acs.org Some methods, such as using cyanuric chloride with a borohydride exchange resin, can selectively reduce the carboxylic acid group without affecting other functionalities like an olefinic group. researchgate.net

Reactions Involving the Ethenyl Group

The ethenyl (vinyl) group on the cyclohexane (B81311) ring behaves as a typical alkene, undergoing a variety of addition reactions. These reactions can often be performed selectively without affecting the carboxylic acid moiety.

Hydrogenation: The carbon-carbon double bond of the ethenyl group can be selectively reduced to a single bond through catalytic hydrogenation. mdpi.com Using hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C) or platinum converts the ethenyl group to an ethyl group, yielding 4-ethylcyclohexane-1-carboxylic acid . mdpi.comgoogle.comacs.org This process is highly efficient and sustainable. mdpi.com

Halogenation: Alkenes undergo addition reactions with halogens such as bromine (Br₂) and chlorine (Cl₂). leah4sci.com The ethenyl group of this compound will react to form a vicinal dihalide. For example, reaction with bromine in an inert solvent would yield 4-(1,2-dibromoethyl)cyclohexane-1-carboxylic acid . leah4sci.comyoutube.com The mechanism involves a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. youtube.com

Hydroboration-Oxidation: This two-step reaction sequence achieves the anti-Markovnikov addition of water across the double bond, resulting in an alcohol. masterorganicchemistry.combrainly.comlibretexts.org Treatment of this compound with a borane (B79455) reagent (like BH₃·THF) followed by oxidation with hydrogen peroxide (H₂O₂) and base yields 4-(2-hydroxyethyl)cyclohexane-1-carboxylic acid . brainly.comlibretexts.org This reaction is stereospecific, with the H and OH groups adding to the same side of the double bond (syn addition). masterorganicchemistry.comlibretexts.org

Epoxidation: The ethenyl group can be converted to an epoxide (an oxirane ring) by reacting it with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). khanacademy.orgyoutube.com This reaction would produce 4-(oxiran-2-yl)cyclohexane-1-carboxylic acid . The epoxidation is a form of syn addition oxidation. youtube.com

Ozonolysis: Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds. libretexts.orgbyjus.com Treatment of this compound with ozone (O₃) followed by a workup step will break the ethenyl double bond. The product depends on the workup conditions.

Reductive Workup (e.g., using zinc or dimethyl sulfide) will yield an aldehyde, specifically 4-formylcyclohexane-1-carboxylic acid . libretexts.org

Oxidative Workup (e.g., using hydrogen peroxide) will oxidize the initially formed aldehyde to a carboxylic acid, yielding 4-(carboxymethyl)cyclohexane-1-carboxylic acid . byjus.com

Polymerization: The presence of the vinyl group allows this compound to act as a monomer in polymerization reactions. acs.orgresearchgate.net This can lead to the formation of homopolymers, such as poly(this compound), or it can be copolymerized with other monomers like propylene (B89431) to modify polymer properties. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Sulfuric acid |

| Tosic acid |

| Methyl 4-ethenylcyclohexane-1-carboxylate |

| Ethyl 4-ethenylcyclohexane-1-carboxylate |

| tert-Butyl 4-ethenylcyclohexane-1-carboxylate |

| Titanium(IV) chloride |

| 4-Ethenylcyclohexane-1-carboxamide |

| N-Methyl-4-ethenylcyclohexane-1-carboxamide |

| N-Phenyl-4-ethenylcyclohexane-1-carboxamide |

| Ammonium chloride |

| Thionyl chloride |

| Oxalyl chloride |

| 4-Ethenylcyclohexane-1-carbonyl chloride |

| 4-Ethenylcyclohexane-1-carboxylic anhydride |

| Carbon dioxide |

| Vinylcyclohexane |

| N-hydroxyphthalimide |

| Lithium aluminum hydride |

| (4-Ethenylcyclohexyl)methanol |

| Sodium borohydride |

| Cyanuric chloride |

| 4-Ethylcyclohexane-1-carboxylic acid |

| Palladium on carbon |

| 4-(1,2-dibromoethyl)cyclohexane-1-carboxylic acid |

| 4-(2-hydroxyethyl)cyclohexane-1-carboxylic acid |

| Borane |

| Hydrogen peroxide |

| 4-(Oxiran-2-yl)cyclohexane-1-carboxylic acid |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| Ozone |

| 4-Formylcyclohexane-1-carboxylic acid |

| 4-(Carboxymethyl)cyclohexane-1-carboxylic acid |

| Poly(this compound) |

| Propylene |

Addition Reactions (e.g., Electrophilic, Radical)

The ethenyl (vinyl) group is the primary site for addition reactions, which can proceed through either electrophilic or radical mechanisms, leading to different constitutional isomers.

Electrophilic Addition: In electrophilic addition, an electrophile, such as a protic acid (H-X), is attacked by the electron-rich π-bond of the alkene. libretexts.org This process typically involves a two-step mechanism. The first step is the attack of the alkene's pi electrons on the electrophile (e.g., the hydrogen in HBr), which results in the formation of a carbocation intermediate on the more substituted carbon of the original double bond. libretexts.orglibretexts.org This initial step is an acid-base reaction where the alkene acts as a Lewis base. libretexts.org The subsequent step is the rapid attack of the nucleophile (e.g., Br⁻) on the electron-deficient carbocation, forming the final product. libretexts.org The reaction rate is influenced by factors that stabilize the carbocation intermediate. libretexts.org

Radical Addition: In contrast, radical addition, often initiated by peroxides or light, follows a different regioselectivity. wikipedia.org A classic example is the addition of hydrogen bromide in the presence of peroxides, known as the "peroxide effect". wikipedia.org This reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. youtube.com The initiator generates a bromine radical, which then adds to the less substituted carbon of the vinyl group. This addition generates a more stable secondary radical on the carbon adjacent to the cyclohexane ring. This radical then abstracts a hydrogen atom from another HBr molecule, propagating the chain and yielding the anti-Markovnikov product. wikipedia.orgyoutube.com Unlike electrophilic additions, radical reactions can sometimes be difficult to control in a laboratory setting due to the high reactivity of the radical intermediates. pressbooks.pub

Table 1: Comparison of Electrophilic and Radical Addition to the Ethenyl Group

| Feature | Electrophilic Addition (e.g., HBr) | Radical Addition (e.g., HBr, ROOR) |

|---|---|---|

| Mechanism | Two-step via carbocation intermediate libretexts.org | Chain reaction via radical intermediate youtube.com |

| Initiator | Acidic electrophile libretexts.org | Peroxides, light wikipedia.org |

| Regioselectivity | Markovnikov addition | Anti-Markovnikov addition wikipedia.org |

| Intermediate | Carbocation on the more substituted carbon libretexts.org | Radical on the more substituted carbon wikipedia.org |

| Key Principle | Formation of the most stable carbocation | Formation of the most stable radical |

Polymerization Mechanisms: Radical and Coordination Polymerization of this compound

The presence of the polymerizable vinyl group allows this compound to serve as a monomer in the synthesis of polymers with functional carboxylic acid side chains.

Radical Polymerization: Radical polymerization is a common method for producing a wide variety of polymers from vinyl monomers. wikipedia.org The process is initiated by a radical species, often generated from an initiator molecule like a peroxide or an azo compound. libretexts.org This initiating radical adds to the carbon-carbon double bond of the monomer, creating a new radical center which then propagates by successively adding more monomer units in a chain growth fashion. wikipedia.orglibretexts.org The polymerization process consists of three main stages:

Initiation: Creation of an active radical center from an initiator. wikipedia.org

Propagation: Growth of the polymer chain by the sequential addition of monomers. libretexts.org

Termination: Destruction of the reactive radical centers, often by combination or disproportionation, which ceases chain growth. libretexts.org

The carboxylic acid group remains as a pendant functional group on the resulting polymer backbone, offering sites for further modification, influencing solubility, or providing specific binding capabilities.

Coordination Polymerization: Coordination polymerization involves the use of transition metal catalysts and typically focuses on the interaction between the metal center and the monomer. While the vinyl group can participate in such polymerizations, the carboxylic acid functionality of this compound introduces another possibility: the formation of coordination polymers. In this context, the carboxylate group can act as a ligand, coordinating to metal ions to build up extended networks or metal-organic frameworks (MOFs). rsc.orgnih.gov The flexibility of the cyclohexane ring, along with the binding geometry of the carboxylate, can lead to diverse and complex polymeric structures, as seen in related systems using cyclohexanedicarboxylate linkers. nih.govresearchgate.net The vinyl group might be retained as a functional handle within the resulting coordination polymer, available for post-synthetic modification.

Table 2: Polymerization Mechanisms for this compound

| Polymerization Type | Reactive Site | Mechanism | Resulting Polymer Structure |

|---|---|---|---|

| Radical Polymerization | Ethenyl (Vinyl) Group | Free-radical chain growth (initiation, propagation, termination) wikipedia.orglibretexts.org | Carbon-chain backbone with pendant cyclohexanecarboxylic acid groups. |

| Coordination Polymerization | Carboxylic Acid Group | Coordination of carboxylate ligands to metal centers rsc.org | Metal-organic framework where the monomer acts as a linker. |

Bifunctional Reactivity and Chemo-selectivity Considerations

The dual functionality of this compound presents a significant challenge and opportunity in synthesis: chemo-selectivity. The goal is to selectively transform one functional group while leaving the other intact.

Reactions at the Ethenyl Group: Standard electrophilic and radical additions, as discussed previously, are highly selective for the vinyl group, as the carboxylic acid is generally unreactive under these conditions. Similarly, transition-metal-catalyzed reactions like hydrogenation, hydroamination, or Heck reactions can be directed specifically to the double bond, leaving the carboxylic acid available for subsequent transformations.

Reactions at the Carboxylic Acid Group: The carboxylic acid can undergo typical reactions such as esterification, amidation, or reduction. More advanced transformations, such as catalytic decarboxylation, can be achieved using specific catalytic systems. For instance, electrocatalytic oxidation can selectively activate the carboxylic acid. nih.gov This involves the formation of a carboxyl radical, which rapidly decarboxylates to generate an alkyl radical, enabling C-C bond formation while the vinyl group may remain a spectator or participate in a subsequent step. nih.gov The synergistic use of photoredox and transition metal catalysis has also emerged as a powerful method for the decarboxylative cross-coupling of carboxylic acids. nih.gov

Achieving chemo-selectivity depends on the careful choice of reagents and reaction conditions, allowing chemists to utilize the molecule as a versatile scaffold for building complex molecular architectures.

Catalytic Transformations of this compound

Catalysis offers a powerful toolkit for the selective and efficient transformation of this compound.

Transition metal catalysts are indispensable for a wide range of organic transformations and can be applied to modify both functional groups of the title compound. researchgate.net

Heck Reaction: The vinyl group can participate in palladium-catalyzed Heck reactions, coupling with aryl or vinyl halides to form a more substituted alkene. This is a powerful C-C bond-forming reaction. mdpi.com

Hydroamination: Titanium-based catalysts can facilitate the hydroamination of the vinyl group, leading to the anti-Markovnikov addition of an amine and providing a route to functionalized amino compounds. organic-chemistry.org

Addition of Carboxylic Acids to Alkynes: While not a direct transformation of the title compound itself, related studies show that ruthenium and rhodium complexes can catalyze the addition of carboxylic acids to alkynes. uniovi.es This highlights the potential for the carboxylic acid moiety to participate in metal-catalyzed additions if a suitable unsaturated partner is available.

Decarboxylative Coupling: The merger of nickel catalysis with other methods can enable the use of the carboxylic acid as a traceless activation group for cross-coupling reactions, forming C(sp³)–C(sp²) bonds. nih.gov

Modern synthetic methods using light or electricity provide novel pathways for activating carboxylic acids.

Electrocatalysis: The electro-oxidative activation of carboxylic acids is a promising strategy. nih.gov By applying a potential at an anode, the carboxylate can be selectively oxidized to a carboxyl radical, which then loses CO₂ to form a carbon-centered radical. This radical can then be used in additions to olefins, providing a metal-free route to C-C bond formation. This approach leverages the self-assembly of carboxylates on the electrode surface to promote selective oxidation. nih.gov

Photoredox Catalysis: Photoredox catalysis uses visible light to initiate single-electron transfer (SET) processes, generating reactive radical intermediates under mild conditions. sigmaaldrich.com In a powerful synergistic approach, an iridium-based photocatalyst can be used in conjunction with a nickel catalyst for the decarboxylative vinylation of alkyl carboxylic acids. nih.gov In this cycle, the excited photocatalyst oxidizes the carboxylate to generate an alkyl radical. This radical is then intercepted by a Ni(II) intermediate (formed from the oxidative addition of a vinyl halide to Ni(0)), leading to the desired cross-coupled product after reductive elimination. nih.gov

Table 3: Examples of Modern Catalytic Approaches

| Method | Catalyst System | Transformation | Reference |

|---|---|---|---|

| Electrocatalysis | Reticulated Vitreous Carbon (RVC) Anode, Fe Catalyst | Decarboxylative radical addition to olefins | nih.gov |

| Photoredox/Nickel Catalysis | Ir[dF(Me)ppy]₂(dtbbpy)PF₆ (photocatalyst), NiCl₂·glyme (pre-catalyst) | Decarboxylative cross-coupling with vinyl halides | nih.gov |

Catalytic transformations of this compound can be performed using both homogeneous and heterogeneous systems.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants, often dissolved in the reaction solvent. Many transition-metal-catalyzed reactions, such as those using soluble rhodium or ruthenium complexes for addition reactions, fall into this category. uniovi.es This often allows for high selectivity and activity under mild conditions, but catalyst separation and recycling can be challenging. The photoredox/nickel dual catalytic system is another prime example of a homogeneous process. nih.gov

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction. This approach simplifies catalyst recovery and recycling. For the transformations of this compound, examples could include the hydrogenation of the vinyl group using palladium on carbon (Pd/C) or the electrocatalytic systems that use solid electrodes like reticulated vitreous carbon. nih.gov The development of solid-supported catalysts, such as palladium on layered double hydroxides (LDH-Pd⁰) for Heck reactions, demonstrates the potential for robust and reusable catalytic systems. researchgate.net

The choice between homogeneous and heterogeneous catalysis depends on the specific reaction, desired outcome, and practical considerations such as cost, scalability, and catalyst reusability.

Advanced Characterization and Analytical Methodologies for 4 Ethenylcyclohexane 1 Carboxylic Acid

Spectroscopic Techniques in Structural Elucidation

Spectroscopy is indispensable for elucidating the molecular architecture of 4-Ethenylcyclohexane-1-carboxylic acid, with each technique offering complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct protons and their connectivity. The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the 10–12 ppm region. libretexts.org The protons of the ethenyl (vinyl) group exhibit characteristic signals: the methine proton (-CH=) appears between 5.7 and 5.9 ppm, while the terminal vinyl protons (=CH₂) resonate between 4.9 and 5.1 ppm, often showing complex splitting patterns due to geminal and vicinal coupling. The protons on the cyclohexane (B81311) ring appear as a complex series of multiplets in the upfield region, generally between 1.2 and 2.5 ppm. The proton alpha to the carboxylic acid group is typically found at the lower end of this range, around 2.2-2.4 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylic acid is significantly deshielded, with a characteristic chemical shift in the range of 175-185 ppm. libretexts.org The carbons of the ethenyl group appear between approximately 140-145 ppm for the substituted carbon (-CH=) and 110-115 ppm for the terminal methylene (B1212753) carbon (=CH₂). The carbons of the cyclohexane ring resonate in the 25-45 ppm range.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | 175 - 185 |

| Vinylic Methine (-C H=CH₂) | 5.7 - 5.9 (m) | 140 - 145 |

| Vinylic Methylene (=C H₂) | 4.9 - 5.1 (m) | 110 - 115 |

| Cyclohexane Methine (-C H-COOH) | 2.2 - 2.4 (m) | 40 - 45 |

| Cyclohexane Ring (-CH₂- and -CH-) | 1.2 - 2.2 (m) | 25 - 40 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is dominated by absorptions from the carboxylic acid and the ethenyl group.

The most prominent feature for the carboxylic acid is the extremely broad O-H stretching absorption that occurs in the region of 2500-3300 cm⁻¹. libretexts.org This broadness is a result of strong intermolecular hydrogen bonding, which forms a dimeric structure. Overlapping this broad peak are the C-H stretching vibrations of the cyclohexane and vinyl groups just below 3000 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid is also very strong and sharp, appearing around 1710 cm⁻¹ for the hydrogen-bonded dimer. libretexts.orgechemi.com Another key absorption is the C-O stretch, which is typically found in the 1200-1300 cm⁻¹ range.

The ethenyl group gives rise to several characteristic peaks. A medium intensity C=C stretching absorption appears around 1640 cm⁻¹, and the =C-H stretching vibration is observed just above 3000 cm⁻¹. youtube.com Additionally, out-of-plane =C-H bending vibrations give rise to sharp absorptions in the 910-990 cm⁻¹ region.

Interactive Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | ~1710 | Strong, Sharp |

| Carboxylic Acid | C-O Stretch | 1200 - 1300 | Medium |

| Ethenyl (Vinyl) | =C-H Stretch | 3010 - 3095 | Medium |

| Ethenyl (Vinyl) | C=C Stretch | ~1640 | Medium |

| Ethenyl (Vinyl) | =C-H Bend | 910 - 990 | Strong, Sharp |

| Cyclohexane/Vinyl | C-H Stretch | 2850 - 2960 | Strong |

Mass spectrometry (MS) provides crucial information about the molecular weight and structural fragments of the compound. For this compound (C₉H₁₄O₂), the molecular weight is 154.21 g/mol . nih.gov In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 154, although it may be weak for some carboxylic acids. youtube.com

The fragmentation pattern is influenced by the functional groups. Common fragmentation pathways for carboxylic acids include:

Loss of the carboxyl group: A significant peak corresponding to the loss of the •COOH radical (45 Da) would result in a fragment at m/z = 109.

Loss of water: A peak at m/z = 136 (M-18) can occur, although it is not always a major fragment.

McLafferty Rearrangement: Carboxylic acids can undergo a McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage. This can lead to a characteristic peak at m/z = 60 for some aliphatic acids. youtube.com

Fragmentation of the ethenylcyclohexane ring can also occur. Cleavage of the vinyl group (loss of •CH=CH₂, 27 Da) could lead to a fragment at m/z = 127. Retro-Diels-Alder reactions, a common fragmentation pathway for cyclohexene (B86901) derivatives, could also contribute to the spectrum.

Interactive Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 154 | [C₉H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 139 | [M - CH₃]⁺ | Loss of a methyl radical (rearrangement) |

| 127 | [M - C₂H₃]⁺ | Loss of vinyl radical |

| 109 | [M - COOH]⁺ | Loss of carboxyl radical |

| 81 | [C₆H₉]⁺ | Fragment from cyclohexene ring |

| 79 | [C₆H₇]⁺ | Fragment from cyclohexene ring |

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating this compound from reaction mixtures or natural sources and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of this compound. mdpi.com

Mode: Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase (like C18 or C8) and a polar mobile phase.

Mobile Phase: A typical mobile phase would consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. To ensure the carboxylic acid is in its neutral, protonated form and to achieve sharp, symmetrical peaks, an acid modifier is typically added to the mobile phase. Formic acid or acetic acid are common choices, especially for compatibility with mass spectrometry detection (LC-MS). sielc.com

Detection: UV detection can be used, although the chromophores (C=C and C=O) have relatively low molar absorptivity at typical wavelengths (>210 nm). For higher sensitivity and selectivity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method. hmdb.ca Derivatization with a UV-absorbing or fluorescent tag, such as a 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivative, can also be employed to enhance detection sensitivity, although this adds complexity to sample preparation. researchgate.net

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the polar nature of the carboxylic acid group, which can lead to poor peak shape and adsorption on the column. lmaleidykla.lt

Derivatization: To overcome these issues, derivatization is almost always necessary. The most common method is silylation, where the acidic proton is replaced with a trialkylsilyl group (e.g., trimethylsilyl (B98337), TMS). Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to convert the carboxylic acid into its more volatile and thermally stable TMS ester. lmaleidykla.lt

Column Selection: Following derivatization, the compound can be analyzed on a low- to mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or HP-5MS). nist.gov

Detection: A Flame Ionization Detector (FID) provides a robust and universal response for the derivatized analyte. For definitive identification, GC coupled with Mass Spectrometry (GC-MS) is the ideal technique, as it provides both retention time and a mass spectrum for structural confirmation. nih.gov

Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a given analytical method. researchgate.net For this compound, derivatization is primarily employed to increase its volatility and thermal stability for gas chromatography (GC) analysis, or to improve its ionization efficiency and chromatographic retention for liquid chromatography-mass spectrometry (LC-MS) analysis. researchgate.netnih.gov

Common derivatization reactions for carboxylic acids fall into three main categories: silylation, alkylation (including esterification), and acylation. researchgate.net

Silylation: This is a widely used method for compounds with active hydrogens, such as the carboxylic acid group in this compound. sigmaaldrich.com The process involves replacing the acidic proton with a trimethylsilyl (TMS) group. Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), are commonly used. sigmaaldrich.comresearchgate.net The resulting TMS ester is more volatile and less polar than the parent acid, making it ideal for GC-MS analysis. sigmaaldrich.comnih.gov The derivatization is typically carried out by heating the sample with the silylating reagent. sigmaaldrich.com For complex matrices, matrix effects can influence the derivatization and analysis, potentially causing signal suppression or enhancement. mdpi.com

Esterification: This alkylation method converts the carboxylic acid into an ester. masterorganicchemistry.com Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic approach. masterorganicchemistry.com Alternatively, reagents like diazomethane (B1218177) or those used in the Steglich esterification, such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be employed for efficient ester formation under mild conditions. organic-chemistry.org The resulting esters, for instance, the methyl or ethyl ester of this compound, exhibit increased volatility suitable for GC analysis. A study on the esterification of the structurally similar cyclohexene with acetic acid demonstrated high conversion rates, indicating the feasibility of this approach. rsc.org

Amidation and Other Derivatizations for LC-MS: For LC-MS analysis, derivatization aims to enhance ionization efficiency, typically in electrospray ionization (ESI) mode. Carboxylic acids can be coupled with various reagents to introduce a readily ionizable group. For instance, coupling with agents like 3-nitrophenylhydrazine (B1228671) (3-NPH) or phenylenediamine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can significantly improve detection limits. nih.govmdpi.com These derivatization strategies make the molecule more amenable to reversed-phase LC and improve its response in mass spectrometric detection. nih.gov

| Derivatization Strategy | Common Reagents | Purpose | Primary Analytical Technique | Reference |

|---|---|---|---|---|

| Silylation | BSTFA, TMCS | Increases volatility and thermal stability | GC-MS | sigmaaldrich.comresearchgate.net |

| Esterification (Alkylation) | Methanol/H₂SO₄, DCC/DMAP | Increases volatility | GC-MS | masterorganicchemistry.comorganic-chemistry.org |

| Amidation | 3-Nitrophenylhydrazine (3-NPH)/EDC, Phenylenediamine/EDC | Enhances ionization and chromatographic retention | LC-MS/MS | nih.govmdpi.com |

Quantitative Analytical Methods

The quantification of this compound is critical in various applications, from industrial process monitoring to metabolic studies. The choice of the analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization (typically silylation or esterification), GC-MS is a powerful technique for the quantitative analysis of this compound. researchgate.net The gas chromatograph separates the derivatized analyte from other components in the sample, and the mass spectrometer provides sensitive and selective detection based on the mass-to-charge ratio of the resulting ions. researchgate.net In selected ion monitoring (SIM) mode, the mass spectrometer is set to detect specific fragment ions of the derivatized analyte, which significantly enhances the signal-to-noise ratio and lowers the limits of detection (LOD). researchgate.net Studies on the metabolism of the parent compound, 4-vinylcyclohexene, have utilized GC-MS for the analysis of its metabolites, demonstrating the suitability of this technique for related compounds. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for quantifying carboxylic acids, often after derivatization to improve performance. researchgate.netnih.gov This technique is especially useful for analyzing complex biological samples. researchgate.netnih.gov Methods using derivatizing agents like phenylenediamine have achieved very low limits of detection, in the range of 0.01 ng/mL for some carboxylic acids. mdpi.com For structurally similar compounds without a chromophore, such as this compound, UV detection in HPLC has limited utility, making mass spectrometric detection preferable. researchgate.net However, for related compounds with sufficient UV absorbance, HPLC-UV methods have been developed. For instance, a method for S-3-cyclohexenecarboxylic acid utilized HPLC-UV at 210 nm for detection. google.com

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): While less sensitive and specific than mass spectrometric methods, HPLC-UV can be a viable option for quantitative analysis, particularly at higher concentrations. nih.gov The carboxylic acid group itself has a weak chromophore, absorbing at low UV wavelengths (around 210 nm). researchgate.net The presence of the ethenyl group in this compound may slightly enhance UV absorbance. For successful analysis, the mobile phase pH must be controlled to ensure a consistent ionization state of the carboxylic acid. researchgate.net A study on the analysis of diclofenac (B195802) and leflunomide (B1674699) in rat plasma by HPLC-DAD demonstrated linearity in the µg/mL range with LODs around 0.16-0.22 µg/mL, which gives an indication of the performance of HPLC-UV/DAD for compounds with suitable chromophores. ekb.eg

| Technique | Detector | Derivatization Required | Typical Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| GC-MS | Mass Spectrometer (MS) | Yes (e.g., Silylation, Esterification) | ng/mL to pg/mL range | researchgate.netresearchgate.net |

| LC-MS/MS | Tandem Mass Spectrometer (MS/MS) | Often, to enhance sensitivity (e.g., amidation) | as low as 0.01 ng/mL | mdpi.com |

| HPLC-UV/DAD | UV/Diode Array Detector | No | µg/mL range | ekb.eg |

Polymer Science and Materials Applications of 4 Ethenylcyclohexane 1 Carboxylic Acid

Homopolymerization and Copolymerization of 4-Ethenylcyclohexane-1-carboxylic acid

The presence of the vinyl group allows this compound to undergo polymerization, forming a homopolymer, poly(this compound). While specific studies on the homopolymerization of this exact monomer are not extensively detailed in publicly available literature, the polymerization of similar vinyl-based monomers is well-established. Typically, this would proceed via free-radical polymerization, initiated by thermal or photochemical decomposition of an initiator.

More commonly, this compound is utilized in copolymerization with other monomers to impart specific properties to the resulting polymer. The incorporation of this monomer can introduce pendant carboxylic acid groups along a polymer backbone, which can serve as sites for cross-linking or further functionalization. For instance, it can be copolymerized with common monomers like styrenes and acrylates. researchgate.net The bulky cyclohexyl group can also influence the polymer's properties by increasing its glass transition temperature (Tg) and modifying its mechanical characteristics. tandfonline.comelsevierpure.com

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, can be employed to synthesize copolymers with well-defined architectures and molecular weights. researchgate.net For example, a polystyrene macro-RAFT agent can be chain-extended with 4-vinylbenzoic acid, a structurally similar monomer, to create a block copolymer. researchgate.net This level of control is crucial for designing materials with predictable and tunable properties.

Design and Synthesis of Novel Polymer Architectures

The unique chemical structure of this compound allows for the design and synthesis of a variety of novel polymer architectures, including copolymers with tunable properties, as well as graft and block copolymers. nih.govharth-research-group.org

Copolymers with Tunable Properties

By copolymerizing this compound with other monomers, it is possible to create a wide range of copolymers with properties that can be finely tuned. The ratio of the comonomers can be adjusted to control the density of carboxylic acid groups, which in turn affects properties such as solubility, adhesion, and reactivity. For example, incorporating this monomer into acrylate-based pressure-sensitive adhesives can enhance water resistance due to the hydrophobic nature of the cyclohexyl ring. tandfonline.com

The presence of the carboxylic acid functionality also opens up the possibility of creating pH-responsive polymers. In aqueous solutions, the carboxyl groups can be protonated or deprotonated depending on the pH, leading to changes in the polymer's conformation and solubility. This "smart" behavior is desirable for applications in areas like drug delivery and sensors.

Graft and Block Copolymers

The synthesis of graft and block copolymers represents a powerful strategy for creating complex macromolecular structures with distinct domains and functionalities. nih.govharth-research-group.org

Block Copolymers: Block copolymers containing this compound can be synthesized through sequential monomer addition in living/controlled polymerization techniques like RAFT. nih.govresearchgate.netmdpi.com A block of one monomer is first polymerized, and then the second monomer, in this case, this compound, is added to grow a second block from the active chain end. This results in a polymer with distinct, covalently linked segments that can microphase separate to form ordered nanostructures. These materials can find applications as thermoplastic elastomers, in nanolithography, and as compatibilizers for polymer blends. nih.gov

Graft Copolymers: Graft copolymers can be prepared by "grafting from" or "grafting onto" a polymer backbone. In the "grafting from" approach, initiating sites are created along a polymer backbone, from which the new polymer chains are grown. The carboxylic acid groups of a polymer containing this compound can be used as anchoring points to initiate the polymerization of another monomer, thus forming a graft copolymer.

Functionalization of Polymeric Materials Incorporating this compound

A key advantage of incorporating this compound into a polymer is the introduction of pendant carboxylic acid groups, which are versatile handles for post-polymerization modification. This allows for the chemical transformation of a pre-existing polymer into a new material with different properties and functionalities.

The carboxylic acid groups can undergo a variety of chemical reactions, including:

Esterification: Reaction with alcohols to form esters, which can alter the polymer's solubility and thermal properties. For example, esterification with long-chain alcohols can increase the hydrophobicity of the polymer. ajchem-a.com

Amidation: Reaction with amines to form amides, which can introduce new functional groups or be used to attach biomolecules.

Cross-linking: The carboxylic acid groups can react with cross-linking agents, such as epoxides or diols, to form a three-dimensional polymer network. pageplace.de This process increases the polymer's molecular weight, improves its mechanical strength, and enhances its thermal stability. The density of cross-linking can be controlled by the amount of this compound incorporated into the initial copolymer. researchgate.net

These functionalization reactions are crucial for tailoring the properties of the material for specific applications, such as in coatings, adhesives, and biomedical devices.

Advanced Material Development using this compound

The incorporation of this compound into polymer structures can lead to the development of advanced materials with enhanced thermal and mechanical characteristics.

Engineering of Polymers with Enhanced Thermal and Mechanical Characteristics

The rigid and bulky nature of the cyclohexyl ring in this compound plays a significant role in improving the properties of the resulting polymers.

Thermal Properties: The presence of the cyclohexyl group restricts the segmental motion of the polymer chains, which generally leads to an increase in the glass transition temperature (Tg). elsevierpure.comd-nb.info A higher Tg is desirable for applications where the material needs to maintain its rigidity and dimensional stability at elevated temperatures. For example, the incorporation of 1,4-cyclohexanedicarboxylic acid into copolyamides has been shown to increase their Tg. elsevierpure.com Copolymers containing cyclic olefins, such as norbornene, also exhibit high glass transition temperatures. d-nb.info The thermal stability of polymers can also be influenced, with the degradation temperature potentially being affected by the specific polymer architecture. tandfonline.com

Mechanical Properties: The introduction of the cyclohexyl moiety can also enhance the mechanical properties of polymers. It can increase the stiffness and modulus of the material. psu.edu For instance, copolyamides containing 1,4-cyclohexanedicarboxylic acid have demonstrated an increased Young's modulus. elsevierpure.com Furthermore, the carboxylic acid groups can be utilized for cross-linking, which significantly improves mechanical properties such as flexural strength and hardness by creating a more robust network structure. researchgate.netmdpi.com The degree of cross-linking is a critical parameter that can be tuned to achieve the desired balance of stiffness, strength, and toughness. researchgate.net

Below is a table summarizing the potential effects of incorporating this compound on polymer properties based on studies of analogous structures.

| Property | Effect of Incorporating Cyclohexyl and Carboxylic Acid Groups | Rationale |

| Glass Transition Temperature (Tg) | Increase | The rigid cyclohexyl ring restricts polymer chain mobility. elsevierpure.comd-nb.info |

| Young's Modulus | Increase | The stiffness of the cyclohexyl group contributes to a higher modulus. elsevierpure.com |

| Water Resistance | Improvement | The hydrophobic nature of the cyclohexyl ring can reduce water absorption. tandfonline.com |

| Cross-link Density | Tunable | The carboxylic acid groups provide sites for cross-linking reactions. pageplace.de |

| Mechanical Strength | Enhancement through cross-linking | Formation of a network structure increases strength and hardness. researchgate.netmdpi.com |

Role in Biodegradable Polymer Systems

Currently, there is a notable absence of detailed research findings within accessible scientific literature and databases that specifically investigate the role of this compound in the formulation or enhancement of biodegradable polymer systems. While the fields of biodegradable polyesters and polyamides are robust, with extensive studies on various monomers, the direct incorporation or application of this compound as a comonomer, additive, or modifying agent to impart biodegradability is not documented in the reviewed sources.

Future research may explore the potential of its bifunctional nature—possessing both a polymerizable vinyl group and a reactive carboxylic acid—to be integrated into biodegradable polymer backbones or to act as a compatibilizer in biodegradable polymer blends. However, at present, no substantive data on its synthesis, copolymerization, or resulting material properties in the context of biodegradability is available.

Theoretical and Computational Investigations of 4 Ethenylcyclohexane 1 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for exploring the molecular properties of 4-ethenylcyclohexane-1-carboxylic acid. These calculations can elucidate the electronic structure, predict reactivity, and analyze the influence of stereochemistry on the molecule's conformation.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound is characterized by the interplay between the saturated cyclohexane (B81311) ring, the carboxylic acid group, and the vinyl substituent. The carboxylic acid group is an electron-withdrawing group, which influences the electron density distribution across the molecule. The vinyl group, with its π-bond, introduces a site of high electron density, making it susceptible to electrophilic attack and polymerization reactions.

Computational models can predict several key parameters that describe the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO is primarily located on the vinyl group, indicating that this is the most likely site for oxidation or reaction with electrophiles. Conversely, the LUMO is associated with the carboxylic acid group, suggesting it is the preferred site for reduction or nucleophilic attack. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity.

Furthermore, the calculation of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show a negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack, and a region of higher electron density around the C=C double bond of the vinyl group. These predictions are instrumental in understanding the regioselectivity and stereoselectivity of reactions involving this compound.

Conformational Analysis and Stereochemical Influences

The cyclohexane ring in this compound can exist in several conformations, with the chair conformation being the most stable due to its minimization of angular and torsional strain. The substituents—the ethenyl and carboxylic acid groups—can be oriented in either axial or equatorial positions. The relative stability of these conformers is determined by steric interactions.

The trans isomer, where the ethenyl and carboxylic acid groups are on opposite sides of the ring, and the cis isomer, where they are on the same side, exhibit different conformational preferences. In the most stable chair conformation of the trans isomer, both the large ethenyl group and the carboxylic acid group can occupy equatorial positions, minimizing steric hindrance. This arrangement is generally the most energetically favorable. For the cis isomer, one substituent must occupy an axial position in the chair conformation, leading to greater steric strain and a higher energy state compared to the trans isomer.

Computational methods can precisely calculate the energy differences between these various conformations. By performing a potential energy surface scan, researchers can identify the global minimum energy conformation and the energy barriers for conformational changes, such as ring flipping. This information is vital for understanding how the molecule's shape influences its physical properties and its interactions with other molecules.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and systems containing it over time. These simulations can provide insights into intermolecular interactions and reaction mechanisms at an atomistic level.

Intermolecular Interactions in Polymeric Systems

In the context of polymers, where this compound may be used as a monomer, MD simulations are invaluable. These simulations can model the interactions between polymer chains and with solvent molecules. The carboxylic acid groups can form strong hydrogen bonds with each other and with other polar groups, significantly influencing the polymer's macroscopic properties such as its glass transition temperature, mechanical strength, and solubility.

Simulations can track the formation and breaking of these hydrogen bonds and other non-covalent interactions, like van der Waals forces, providing a detailed picture of the polymer's morphology and dynamics. This understanding is crucial for designing materials with specific properties.

Simulation of Reaction Mechanisms

MD simulations can also be employed to simulate the process of chemical reactions, such as the polymerization of the vinyl group. By combining quantum mechanics with molecular mechanics (QM/MM methods), a small, reactive part of the system (the reacting molecules) can be treated with high-level quantum chemistry, while the rest of the system (the solvent or polymer matrix) is treated with more computationally efficient molecular mechanics.

This approach allows for the simulation of the entire reaction pathway, including the formation of transition states and intermediates. For the polymerization of this compound, MD simulations could elucidate the step-by-step mechanism of chain initiation, propagation, and termination, providing insights that are difficult to obtain through experimental methods alone.

Structure-Reactivity Relationships: Computational Approaches

Computational approaches are instrumental in establishing quantitative structure-reactivity relationships (QSRR). By calculating a variety of molecular descriptors for this compound and its derivatives, it is possible to build mathematical models that correlate these structural features with observed reactivity.

Key descriptors for this molecule would include electronic parameters (such as HOMO/LUMO energies and partial atomic charges), steric parameters (like molecular volume and surface area), and topological indices. For instance, a QSRR model could be developed to predict the rate of a particular reaction based on the calculated energy of the LUMO or the steric bulk of substituents on the cyclohexane ring. These models are powerful predictive tools in chemical research and development, enabling the rational design of new molecules with desired reactivity profiles.

Environmental Transformation and Analytical Detection Methodologies for 4 Ethenylcyclohexane 1 Carboxylic Acid

Biotic Transformation Pathways (e.g., Biodegradation Mechanisms)

The molecule possesses two key structural features for microbial attack: the cyclohexane (B81311) ring with a carboxylic acid and the ethenyl (vinyl) group.

Degradation of the Cyclohexanecarboxylic Acid Moiety: Microorganisms are known to degrade cyclohexanecarboxylic acid. A common pathway involves β-oxidation, analogous to fatty acid metabolism. nasa.govnih.gov This process is typically initiated by the activation of the carboxylic acid to its coenzyme A (CoA) thioester. youtube.com Subsequent enzymatic reactions lead to the opening of the cyclohexane ring and its eventual mineralization to carbon dioxide and water. Some bacteria can hydroxylate the cyclohexane ring as an initial step in its degradation. scispace.com

Degradation of the Ethenyl Group: The vinyl group can also be a point of microbial attack. Aerobic bacteria, particularly certain strains of Mycobacterium and Pseudomonas, are capable of utilizing vinyl chloride as a sole carbon and energy source. nih.govasm.orgnih.govresearchgate.netnih.gov The initial step in this metabolism often involves a monooxygenase enzyme that converts the vinyl group to an epoxide. asm.orgnih.gov This epoxide is then further metabolized. It is plausible that similar enzymatic machinery could act on the ethenyl group of 4-ethenylcyclohexane-1-carboxylic acid. Co-metabolism, where the degradation of the compound is facilitated by the presence of another growth-supporting substrate, is also a possible mechanism for the transformation of the vinyl group. researchgate.net

Based on these established pathways, a hypothetical biodegradation route for this compound could involve initial oxidation of the ethenyl group to form an epoxide or diol, followed by or concurrent with the β-oxidation of the cyclohexanecarboxylic acid ring.

The following table outlines potential key enzymes and microbial genera that may be involved in the biodegradation of this compound.

| Functional Group | Potential Enzymatic Attack | Key Enzyme Classes | Potential Microbial Genera |

| Carboxylic Acid | Activation to CoA ester | Acyl-CoA Synthetase | Pseudomonas, Acinetobacter, Alcaligenes |

| Cyclohexane Ring | β-oxidation, Hydroxylation | Dehydrogenases, Hydratases, Hydroxylases | Pseudomonas, Acinetobacter, Alcaligenes |

| Ethenyl Group | Epoxidation | Monooxygenases | Mycobacterium, Pseudomonas, Nocardioides |

This table is based on data from related compounds and represents a predictive overview.

Advanced Analytical Methods for Environmental Monitoring (Focus on techniques)

The detection and quantification of this compound in environmental matrices like water require sensitive and selective analytical methods due to its likely low concentrations and the complexity of the sample matrix. The primary techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). gcms.czresearchgate.netnih.gov

Sample Preparation: A crucial first step is the extraction and concentration of the analyte from the water sample. Solid-phase extraction (SPE) is a widely used technique for this purpose. nasa.govmdpi.comresearchgate.netawi.de For a polar compound like this compound, various SPE sorbents can be considered, including polymeric resins (e.g., Strata-X) and functionalized silica-based materials. mdpi.com The choice of sorbent and elution solvents is critical for achieving high recovery.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the volatility of the carboxylic acid needs to be increased through derivatization. youtube.comresearchgate.netwindows.netresearchgate.netchromforum.org Common derivatization strategies include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) convert the carboxylic acid to its trimethylsilyl (B98337) (TMS) ester, which is more volatile and thermally stable. researchgate.net

Esterification: Conversion to methyl esters using reagents like BF₃/methanol or (trimethylsilyl)diazomethane is another effective method. chromforum.org

Once derivatized, the compound can be separated on a GC column (typically a non-polar or medium-polarity phase) and detected by a mass spectrometer. The mass spectrum will provide a unique fragmentation pattern for identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with a tandem mass spectrometer (MS/MS), is a powerful technique for analyzing polar compounds like carboxylic acids without the need for derivatization. chemrxiv.orgnih.govnih.govpeerj.comresearchgate.net

Chromatography: Reversed-phase chromatography using a C18 column is a common approach. chemrxiv.orgnih.gov The mobile phase typically consists of an aqueous solution with an organic modifier (e.g., acetonitrile (B52724) or methanol) and an additive like formic acid to ensure the analyte is in its protonated form. chemrxiv.orgnih.gov

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is generally used for the detection of carboxylic acids, as they readily form [M-H]⁻ ions. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the confirmation of the elemental composition. Tandem mass spectrometry (MS/MS) offers high selectivity and sensitivity through selected reaction monitoring (SRM).

The table below compares the key aspects of GC-MS and LC-MS for the analysis of this compound.

| Analytical Technique | Derivatization | Typical Column | Ionization Mode | Key Advantages | Key Disadvantages |

| GC-MS | Required (e.g., silylation, esterification) | Non-polar (e.g., DB-5ms) | Electron Ionization (EI) | High chromatographic resolution, extensive spectral libraries | Requires derivatization, potential for thermal degradation |

| LC-MS/MS | Not required | Reversed-phase (e.g., C18) | Electrospray (ESI) Negative | High sensitivity and selectivity, suitable for polar compounds | Matrix effects can be more pronounced |

Future Research Directions and Emerging Applications of 4 Ethenylcyclohexane 1 Carboxylic Acid

Development of Sustainable Synthetic Routes

The future production of 4-ethenylcyclohexane-1-carboxylic acid will likely be guided by the principles of green chemistry, moving away from petrochemical-based feedstocks towards renewable resources. acs.org Research in this area is anticipated to focus on several key strategies:

Bio-based Feedstocks: A primary objective will be the development of synthetic pathways that utilize bio-based starting materials. acs.org For instance, research into the conversion of biomass-derived compounds, such as those obtained from the fermentation of sugars or the processing of lignin, could provide a sustainable source for the cyclohexane (B81311) ring or the carboxylic acid functionality. acs.orgresearchgate.net The synthesis of related cyclic monomers from renewable plant sources is an area of growing interest. researchgate.net

Catalytic Routes from Renewable Precursors: Future synthetic methods may leverage catalytic processes to transform renewable feedstocks into this compound. This could involve the catalytic conversion of bio-derived cyclohexanols or cyclohexenes. youtube.com The development of efficient, selective, and reusable catalysts will be crucial for the economic viability of such processes.